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molecular formula C14H11ClN2O2S B185283 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-05-1

4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B185283
M. Wt: 306.8 g/mol
InChI Key: RXOUGGMZMDZDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786114B2

Procedure details

Add NaOH (3.6 g, 90.2 mmol) as solution in H2O (14 mL) to a solution of 4-chloroazaindole 24 (0.84 g, 5.50 mmol), TsCl (1.154 g, 6.053 mmol) and Bu4NHSO4 (16 μL, 50% in H2O) in toluene (16 mL). After stirring the reaction medium for 2.5 h at room temperature, the two-phase reaction medium is then extracted with EtOAc (2×), dried (MgSO4) and concentrated under vacuum. Flash chromatography gives 25 (1.33 g, 78%) as a white solid: 1H NMR (CDCl3) δ 8.28 (d, 1H, J=5.1 Hz), 8.04 (dd, 2H, J=8.5, 2.0 Hz), 7.75 (d, 2H, J=4.0 Hz), 7.26 (d, 1H, J=8.4 Hz), 7.17 (d, 1H, J=5.1 Hz), 6.67 (d, 1H, J=4.2 Hz), 2.37 (s, 3H), TLC (EtOAc at 40%/heptane) Rf=0.50, m/z obs.=307 (M+1), 308.9.
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
1.154 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
16 μL
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][CH:11]=[CH:12][C:5]=12.[S:13](Cl)([C:16]1[CH:22]=[CH:21][C:19]([CH3:20])=[CH:18][CH:17]=1)(=[O:15])=[O:14]>O.[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(O)(=O)=O.C1(C)C=CC=CC=1>[Cl:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[N:10]([S:13]([C:16]3[CH:22]=[CH:21][C:19]([CH3:20])=[CH:18][CH:17]=3)(=[O:15])=[O:14])[CH:11]=[CH:12][C:5]=12 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.84 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Name
Quantity
1.154 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
14 mL
Type
solvent
Smiles
O
Name
Quantity
16 μL
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(=O)(=O)O
Name
Quantity
16 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction medium for 2.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two-phase reaction medium
EXTRACTION
Type
EXTRACTION
Details
is then extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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